molecular formula C11H11Br2N5O B1234803 Oroidin CAS No. 34649-22-4

Oroidin

Cat. No.: B1234803
CAS No.: 34649-22-4
M. Wt: 389.05 g/mol
InChI Key: QKJAXHBFQSBDAR-OWOJBTEDSA-N
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Comparison with Similar Compounds

Oroidin is structurally similar to other bromopyrrole alkaloids, such as hymenidin, clathrodin, and sventrin . These compounds also contain a pyrrole-imidazole unit derived from this compound . this compound is unique due to its relatively simple structure and lower molecular mass, making it more suitable for chemical optimization . The structural simplicity of this compound allows for the synthesis of various derivatives with enhanced biological activities .

Conclusion

This compound is a versatile bromopyrrole alkaloid with significant potential in scientific research and drug development. Its diverse biological activities, coupled with its relatively simple structure, make it an attractive candidate for further study and optimization. The synthetic methods, chemical reactions, and scientific applications of this compound highlight its importance in chemistry, biology, medicine, and industry.

Properties

CAS No.

34649-22-4

Molecular Formula

C11H11Br2N5O

Molecular Weight

389.05 g/mol

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+

InChI Key

QKJAXHBFQSBDAR-OWOJBTEDSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Synonyms

7-(15)N-oroidin
oroidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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